
2-Nitro-2-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-2-pentene is an organic compound with the molecular formula C5H9NO2 It is characterized by the presence of a nitro group (-NO2) attached to the second carbon of a pentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nitro-2-pentene can be synthesized through several methods. One common approach involves the nitration of 2-pentene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-2-pentene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel is often employed. Other reducing agents include iron in acidic media and sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroalkanes and other oxidized derivatives.
Reduction: Amines, hydroxylamines, and occasionally azo compounds.
Substitution: Various substituted nitroalkenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitro-2-pentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Nitro-2-pentene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitropropene
- 2-Nitrobutene
- 2-Nitrohexene
Comparison
2-Nitro-2-pentene is unique due to its specific chain length and the position of the nitro group. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its physical properties, such as boiling point and solubility, may also differ, influencing its applications and handling.
Propriétés
Numéro CAS |
6065-19-6 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
(E)-2-nitropent-2-ene |
InChI |
InChI=1S/C5H9NO2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+ |
Clé InChI |
GRIOPRKVQWFULY-SNAWJCMRSA-N |
SMILES isomérique |
CC/C=C(\C)/[N+](=O)[O-] |
SMILES canonique |
CCC=C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



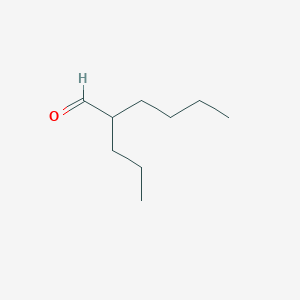
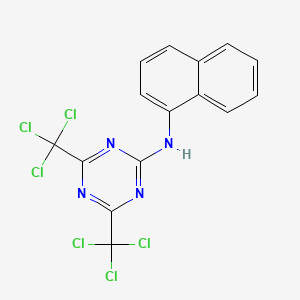

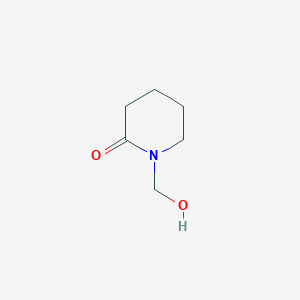
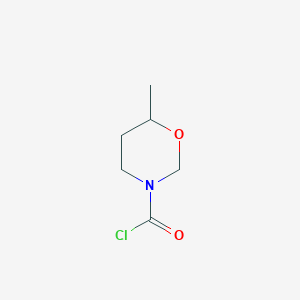
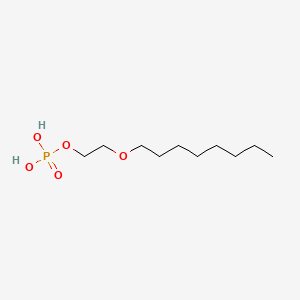
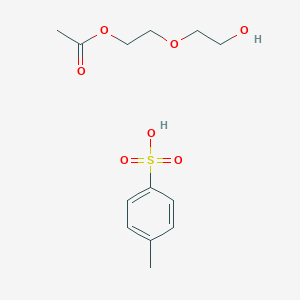
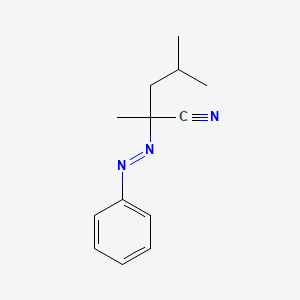
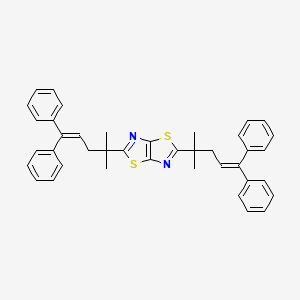
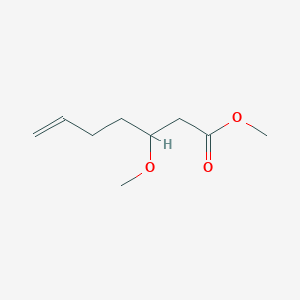
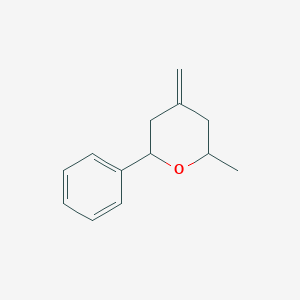
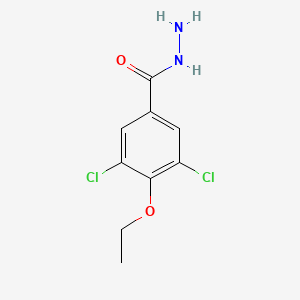
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
